Coenzyme A sodium salt hydrate

Overview

Description

Coenzyme A sodium salt hydrate, also known as CoA Na2, is a coenzyme that plays a significant role in various metabolic pathways, primarily as acyl-CoA . It is suitable for cell culture and is often used in the branch chain aminotransferase enzymatic assay and protein determination .

Synthesis Analysis

Coenzyme A is synthesized from pantothenic acid in a five-step process that requires ATP . A study on standard purity, stability, and recoveries during sample preparation has been conducted .Molecular Structure Analysis

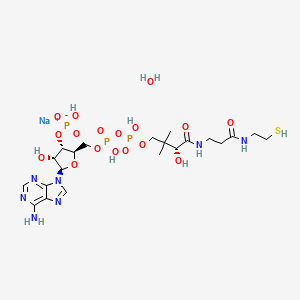

The empirical formula of Coenzyme A sodium salt hydrate is C21H36N7O16P3S · xNa+ · yH2O . The molecular weight is 767.53 (anhydrous free acid basis) . A reversed phase chromatographic separation was established which is capable of separating a broad spectrum of CoA, its corresponding derivatives, and their isomers .Chemical Reactions Analysis

Coenzyme A facilitates enzymatic acyl-group transfer reactions and supports the synthesis and oxidation of fatty acids . In the presence of CoASH, organic carboxylic acids form acyl-CoA thioesters, which facilitates enzyme recognition .Physical And Chemical Properties Analysis

Coenzyme A sodium salt hydrate is a powder that is soluble in water at 50 mg/mL, clear, colorless to faintly yellow . It is stored at a temperature of -20°C .Scientific Research Applications

Cell Culture

Coenzyme A sodium salt hydrate is suitable for cell culture . It is often used in the preparation of cell culture media, providing essential nutrients and energy sources necessary for the growth and maintenance of cells .

Metabolic Pathways

Coenzyme A plays a crucial role in many metabolic pathways, particularly as acyl-CoA . It is essential for the tricarboxylic acid cycle, and the synthesis and oxidation of fatty acids .

Acyl Group Transfers

Coenzyme A facilitates acyl group transfers, especially in fatty acid and lipid metabolism reactions . This makes it a key player in the metabolism of carbohydrates, proteins, and lipids .

Neurodegeneration and Autophagy

Coenzyme A is associated with neurodegeneration and autophagy . It plays a role in the regulation of autophagy, a cellular process involved in the degradation and recycling of cellular components .

Protein Acetylation

Coenzyme A is involved in protein acetylation . Acetylation is a post-translational modification of proteins that can regulate protein function, localization, and protein-protein interactions .

Signal Transduction

Coenzyme A plays a role in signal transduction . It is involved in the transmission of signals within cells, which is crucial for many cellular functions .

Glycerolipid Biosynthesis

Coenzyme A is suitable for use in glycerolipid biosynthesis in porcine adipose tissue . Glycerolipids are a type of lipid that are critical for cellular structure and function .

Alpha-methylacyl-CoA Racemase (AMACR) Assay

Coenzyme A can be used in an assay to measure the level of Alpha-methylacyl-CoA racemase (AMACR) in human blood samples using a nanoparticle electrochemical biosensor . AMACR is an enzyme that is often overexpressed in prostate cancer, making it a potential biomarker for the disease .

Mechanism of Action

Target of Action

Coenzyme A sodium salt hydrate, also known as Coenzyme A, primarily targets enzymes involved in various metabolic pathways . It is utilized by about 4% of cellular enzymes . The compound plays a crucial role in the synthesis and oxidation of fatty acids .

Mode of Action

Coenzyme A sodium salt hydrate acts as a cofactor for acyl transfer . It facilitates acyl group transfers, especially in fatty acid and lipid metabolism reactions . It is associated with neurodegeneration, autophagy, protein acetylation, and signal transduction .

Biochemical Pathways

Coenzyme A sodium salt hydrate is essential for the tricarboxylic acid cycle, also known as the citric acid cycle or Krebs cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. Furthermore, Coenzyme A sodium salt hydrate is vital for the synthesis and oxidation of fatty acids .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

The action of Coenzyme A sodium salt hydrate results in the facilitation of enzymatic acyl-group transfer reactions and supports the synthesis and oxidation of fatty acids . It is involved in the mechanisms of a wide variety of enzymes . In the presence of Coenzyme A sodium salt hydrate, organic carboxylic acids form acyl-Coenzyme A thioesters, which facilitates enzyme recognition .

Action Environment

The action of Coenzyme A sodium salt hydrate can be influenced by various environmental factors. For instance, the compound is suitable for cell culture , suggesting that it functions optimally in controlled environments that mimic physiological conditions.

Safety and Hazards

Generally, Coenzyme A sodium salt hydrate does not irritate the skin . After inhalation, fresh air should be supplied, and a doctor should be consulted in case of complaints . If it comes into contact with the eyes, the opened eye should be rinsed for several minutes under running water . If swallowed and symptoms persist, a doctor should be consulted .

Future Directions

Coenzyme A sodium salt hydrate has been used in in vitro and in vivo experiments to study alternative routes by which cells and organisms can obtain CoA . It has also been used in the assay for halogenation of pyrrolyl-S-Bmp1 (an acyl carrier protein (ACP)-thioesterase (TE) di-domain protein) by Bmp2 .

properties

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N7O16P3S.Na.H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;1H2/q;+1;/p-1/t11-,14-,15-,16+,20-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTRWOCXZXQBPW-CLVRNSBASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N7NaO17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coenzyme A sodium salt hydrate | |

CAS RN |

55672-92-9 | |

| Record name | Coenzyme A, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1434410.png)

![N-(2-methoxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434413.png)

![3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1434417.png)

![(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1434420.png)

![N-methyl-1-(7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434422.png)

![3-Cyclopropyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434423.png)

![6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid](/img/structure/B1434425.png)

![2,5-Diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B1434427.png)

![3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1434431.png)